molecular formula C8H15NO4S B12114855 Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester CAS No. 51070-59-8

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester

Cat. No.: B12114855
CAS No.: 51070-59-8
M. Wt: 221.28 g/mol
InChI Key: DGPNGBXMACIVGR-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is a modified glycine derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the nitrogen atom via a methyl group, with the carboxylic acid terminus esterified as a methyl ester. This structure confers unique electronic and steric properties due to the sulfone group (electron-withdrawing) and the saturated thiophene ring. The compound has been referenced in synthetic chemistry contexts, particularly in the development of intermediates for pharmaceuticals or agrochemicals .

Properties

CAS No.

51070-59-8

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate

InChI

InChI=1S/C8H15NO4S/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7/h7H,3-6H2,1-2H3

InChI Key

DGPNGBXMACIVGR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester typically involves the reaction of glycine derivatives with methylating agents and tetrahydro-1,1-dioxido-3-thienyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The tetrahydro-1,1-dioxido-3-thienyl group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical effects. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Sodium Lauroyl Sarcosinate (Sodium N-Lauroyl-N-methylglycinate)

Structure : Sodium salt of N-lauroyl-N-methylglycine.
Key Differences :

  • The substituent on the glycine nitrogen is a lauroyl (C12 acyl) chain instead of the sulfolane group.
  • The carboxylic acid is deprotonated as a sodium salt, enhancing water solubility, unlike the methyl ester in the target compound.
    Applications : Widely used in cosmetics and personal care products as a surfactant due to its amphiphilic properties .

Glycine, N-(Trifluoroacetyl)-, Methyl Ester

Structure : Methyl ester of N-trifluoroacetyl glycine.
Key Differences :

  • The nitrogen substituent is a trifluoroacetyl group (CF₃CO−), which is strongly electron-withdrawing.
  • Lacks the sulfolane ring, resulting in lower steric hindrance.
    Applications : Used as a reactive intermediate in peptide synthesis and fluorinated compound research .

3-(3-Nitrophenyl)-2-propenoic Acid 2-[Methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl Ester

Structure: Contains the same methyl(tetrahydro-1,1-dioxido-3-thienyl)amino group but conjugated to a nitro-substituted propenoic acid ester. Key Differences:

  • The glycine backbone is replaced with a propenoic acid moiety.
  • The nitro group introduces additional reactivity for electrophilic substitution. Applications: Potential use in medicinal chemistry for targeted drug delivery due to its nitroaromatic and sulfolane components .

Glycine, N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-, 2-Hydroxyethyl Ester

Structure : Features a thioxomethyl linkage to a naphthalene ring and a 2-hydroxyethyl ester.
Key Differences :

  • The sulfolane group is absent; instead, a thioxomethyl-naphthalene substituent provides aromaticity and hydrogen-bonding capacity.
    Applications : Investigated for enzyme inhibition or receptor modulation due to its bulky aromatic substituent .

Structural and Functional Comparison Table

Compound Name Substituent on N-Methyl Glycine Carboxylic Acid Terminus Key Functional Groups Applications
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester Tetrahydrothiophene-1,1-dioxide Methyl ester Sulfone, cyclic sulfone Synthetic intermediate (limited availability)
Sodium Lauroyl Sarcosinate Lauroyl (C12 acyl) Sodium salt Amide, carboxylate Surfactant in cosmetics
Glycine, N-(trifluoroacetyl)-, methyl ester Trifluoroacetyl Methyl ester Trifluoroacetyl, ester Peptide synthesis
3-(3-Nitrophenyl)-2-propenoic Acid 2-[Methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl Ester Methyl(tetrahydro-1,1-dioxido-3-thienyl) Propenoic acid ester Nitro, sulfone, ester Drug delivery research

Research Findings and Trends

  • Sulfolane Derivatives: The tetrahydro-1,1-dioxido-3-thienyl group in the target compound is rare but notable for its polar, non-aromatic sulfone structure. Similar motifs appear in spirocyclic compounds for anticonvulsant or anti-inflammatory applications .
  • Ester vs. Salt Forms : Methyl esters (e.g., target compound) are typically lipophilic, favoring membrane permeability, while sodium salts (e.g., Sodium Lauroyl Sarcosinate) enhance solubility for topical use .

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